N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide
Description
N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide (CAS: 106961-34-6) is a quaternary ammonium salt featuring an imidazo[1,2-a]pyridine core substituted with a 6-methyl group, a p-tolyl (4-methylphenyl) group at position 2, and a trimethylammonium moiety at position 3, paired with an iodide counterion. Its molecular formula is C₁₉H₂₄IN₃, with a molecular weight of 421.32 g/mol . The compound is structurally related to zolpidem, a widely used sedative-hypnotic, but differs in the substitution pattern at position 3 (quaternary ammonium vs. acetamide group) .
Key synthetic precursors include N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 106961-33-5), synthesized via Mannich reaction with dimethylamine and paraformaldehyde, yielding 91.6% purity and a melting point of 137.9–141.5°C .
Properties
IUPAC Name |
trimethyl-[[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]azanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N3.HI/c1-14-6-9-16(10-7-14)19-17(13-22(3,4)5)21-12-15(2)8-11-18(21)20-19;/h6-12H,13H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMYMHBVAQVDTA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C[N+](C)(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide, with CAS number 106961-34-6, is a compound of significant interest in pharmacological research. It belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula of this compound is , with a molecular weight of 421.318 g/mol. The compound's structure is characterized by a trimethylammonium group attached to an imidazo[1,2-a]pyridine moiety.
| Property | Value |
|---|---|
| CAS Number | 106961-34-6 |
| Molecular Formula | C19H24IN3 |
| Molecular Weight | 421.318 g/mol |
| LogP | 4.8225 |
| PSA | 17.3 Ų |
Biological Activity Overview
Research into the biological activity of imidazo[1,2-a]pyridine derivatives has revealed various mechanisms through which they exert their effects. The following sections summarize key findings related to the specific compound .
1. Antitumor Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as ENPP1 inhibitors, which are promising candidates for cancer immunotherapy. For instance, a derivative similar to our compound demonstrated an IC50 value of 5.70 nM against ENPP1 and significantly enhanced the expression of STING pathway target genes like IFNB1 and CXCL10 in tumor models . This suggests that this compound may also possess similar antitumor properties.
2. Neuroprotective Effects
Imidazo[1,2-a]pyridines have been studied for their neuroprotective effects. They interact with GABA receptors and exhibit hypnotic properties without the side effects typical of benzodiazepines . This mechanism may be relevant for treating sleep disorders and anxiety.
Case Studies and Research Findings
Several studies have been conducted on related compounds within the imidazo[1,2-a]pyridine family that provide insight into the biological activity of this compound.
Study: ENPP1 Inhibition
A study focusing on imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors found that these compounds could enhance immune responses in cancer therapy . The findings indicate that similar structures may yield comparable results in enhancing antitumor immunity.
Study: Neuropharmacological Assessment
Research on related imidazo[1,2-a]pyridine compounds indicated their ability to modulate GABA receptors effectively . This highlights the potential for developing treatments for insomnia and anxiety disorders using derivatives like N,N,N-trimethyl compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide exhibit antimicrobial properties. Studies suggest that imidazo[1,2-a]pyridines can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have been studied for their anticancer effects. Preliminary research indicates that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer cell lines. Further studies are required to elucidate the exact mechanisms and efficacy in vivo.
Neurological Applications
The structure of this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter release, which could be beneficial in treating neurodegenerative diseases.
Ionic Liquids
Due to its ionic nature, this compound can be explored as an ionic liquid. Ionic liquids are known for their unique properties such as low volatility and high thermal stability, making them suitable for applications in catalysis and organic synthesis.
Conductive Polymers
The incorporation of this compound into polymer matrices could enhance the electrical conductivity of materials. Research on similar compounds shows promise in developing conductive polymers that can be used in electronic devices and sensors.
Case Study 1: Antimicrobial Efficacy
A study conducted on imidazo[1,2-a]pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the imidazo[1,2-a]pyridine ring could enhance activity levels, suggesting a pathway for developing new antimicrobial agents based on N,N,N-trimethyl derivatives.
Case Study 2: Anticancer Activity
In vitro studies on related compounds revealed that certain imidazo[1,2-a]pyridine derivatives induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting the potential of N,N,N-trimethyl derivatives in cancer therapy.
Case Study 3: Ionic Liquid Applications
Research on ionic liquids has shown their utility in green chemistry applications. A study focusing on a similar quaternary ammonium compound indicated its effectiveness as a solvent for organic reactions, reducing environmental impact while enhancing reaction efficiency.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Spectroscopic Properties
- IR/NMR Trends : The target compound’s precursor (106961-33-5) shows characteristic peaks at 2944 cm⁻¹ (C-H stretching) and δ 2.25 ppm (methyl groups) in ¹H NMR . Zolpidem derivatives display 1604 cm⁻¹ (C=N stretching) and δ 3.64 ppm (OCH₃ group) .
- Solubility : Quaternary ammonium salts like the target compound are typically water-soluble due to ionic character, whereas tertiary amines (e.g., 106961-33-5) require organic solvents for purification .
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key step involves reacting 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with trimethylamine or its derivatives. For example, evidence shows that using acetic acid as a solvent and dimethylamine in water under controlled temperatures (50–55°C) achieves yields up to 91.6% . Optimization strategies include:
- Catalyst selection : Iodine (I₂) or potassium persulfate (K₂S₂O₈) enhances cyclization efficiency in imidazo[1,2-a]pyridine synthesis .
- Temperature control : Maintaining 0–5°C during reagent addition minimizes side reactions .
- Purification : Post-reaction alkaline pH adjustment (pH 8.0–8.5) precipitates the product, followed by washing with hexane and vacuum drying .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
Q. What solubility and stability challenges arise during formulation, and how are they addressed?
The compound exhibits moderate solubility in water (~0.01 mg/mL) but higher solubility in polar aprotic solvents (e.g., DMSO). Stability studies recommend:
- Storage : Dry, inert atmospheres (N₂) at –20°C to prevent iodide degradation .
- Buffers : Use pH 7.4 phosphate-buffered saline (PBS) for biological assays to maintain stability .
Advanced Research Questions
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound in antimicrobial studies?
SAR studies involve systematic substitution of the imidazo[1,2-a]pyridine core and evaluation of biological activity. For example:
- Electron-withdrawing groups (e.g., nitro, chloro) at the 6-position enhance antiparasitic activity by increasing membrane permeability .
- Methyl groups on the p-tolyl ring improve metabolic stability, as shown in comparative pharmacokinetic studies . Data can be tabulated to compare IC₅₀ values against pathogens like Leishmania or Trypanosoma .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking and density functional theory (DFT) simulations reveal binding affinities. For instance:
- Docking studies : The compound’s methyl groups form hydrophobic interactions with enzyme active sites (e.g., Trypanosoma brucei phosphodiesterase), while the cationic ammonium group stabilizes charge-charge interactions .
- DFT calculations : Predict strong σ-donor properties of the imidazo[1,2-a]pyridine core, critical for catalytic activity in palladium-mediated reactions .
Q. What advanced techniques are employed to study metabolic pathways and degradation products?
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:
- Standardized protocols : Use WHO-recommended strains and controls for antimicrobial assays .
- Dose-response validation : Replicate experiments across multiple labs to confirm IC₅₀ values .
Methodological Tables
Q. Table 1. Comparative Yields Under Different Synthetic Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| I₂ | 80 | DMSO | 82 | 95 | |
| K₂S₂O₈ | 55 | Acetic acid | 91.6 | 93.5 | |
| None | 25 | Methanol | 66.5 | 98.9 |
Q. Table 2. Biological Activity Against Pathogens
| Pathogen | IC₅₀ (µM) | Structural Modification | Reference |
|---|---|---|---|
| Leishmania donovani | 1.2 | 6-Chloro substitution | |
| Trypanosoma cruzi | 3.8 | p-Tolyl group retention | |
| Staphylococcus aureus | 12.4 | Unmodified core |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
